molecular formula C13H9ClO5 B12121352 5-((3-Chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid

5-((3-Chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid

Cat. No.: B12121352
M. Wt: 280.66 g/mol
InChI Key: BVEGIEHPJMSPKU-UHFFFAOYSA-N
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Description

5-(3-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a chloro-benzyloxy group attached to the pyran ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid typically involves the reaction of 4-hydroxybenzaldehyde with 3-chlorobenzyl bromide in the presence of a base such as sodium carbonate in dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the pyran ring and carboxylic acid functionalities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(3-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-benzyloxy group can enhance binding affinity and specificity, while the pyran ring may facilitate interactions with hydrophobic pockets in the target molecule . These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is unique due to the combination of the chloro-benzyloxy group and the pyran ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H9ClO5

Molecular Weight

280.66 g/mol

IUPAC Name

5-[(3-chlorophenyl)methoxy]-4-oxopyran-2-carboxylic acid

InChI

InChI=1S/C13H9ClO5/c14-9-3-1-2-8(4-9)6-18-12-7-19-11(13(16)17)5-10(12)15/h1-5,7H,6H2,(H,16,17)

InChI Key

BVEGIEHPJMSPKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=COC(=CC2=O)C(=O)O

Origin of Product

United States

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